2-(4-bromo-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a cyanophenyl group attached to an acetamide moiety
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide typically involves the following steps:
Preparation of 4-bromo-3,5-dimethylphenol: This can be achieved by bromination of 3,5-dimethylphenol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 4-bromo-3,5-dimethylphenoxyacetic acid: The 4-bromo-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 3-cyanophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and cyanophenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-cyanophenyl)acetamide: Similar structure but with the cyanophenyl group in a different position.
Uniqueness
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromo and cyanophenyl groups provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-cyanophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-6-15(7-12(2)17(11)18)22-10-16(21)20-14-5-3-4-13(8-14)9-19/h3-8H,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKBQGCJURKAJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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